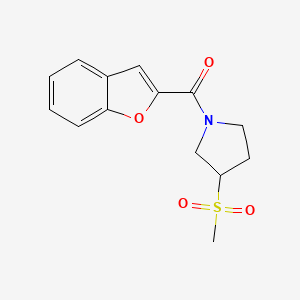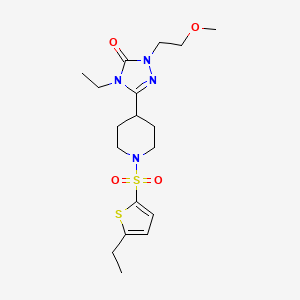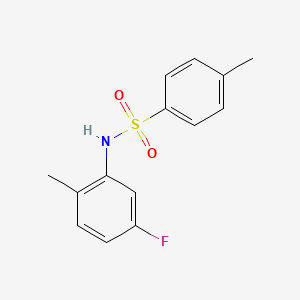
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-based compounds have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions or subsequent functionalization of the thiophene ring . Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the specific compound you mentioned could not be found.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes and receptors. In pharmacology, this compound has been studied for its potential use as a drug candidate.
作用机制
The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of enzymes and receptors. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound also modulates the activity of enzymes and receptors. In vivo studies have shown that this compound has potential anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of using N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity and safety profile of this compound.
未来方向
There are several future directions for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the toxicity and safety profile of this compound. Further studies are also needed to determine the potential applications of this compound in medicinal chemistry, biochemistry, and pharmacology. Finally, the synthesis of new derivatives of this compound can be explored to improve its efficacy and reduce its toxicity.
合成方法
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-amine and 5,6-dihydro-2H-pyran-2,4(3H)-dione in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product.
属性
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-9(8-5-16-2-3-17-8)12-11-14-13-10(18-11)7-1-4-19-6-7/h1,4-6H,2-3H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTYWNOPMDSBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)
![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
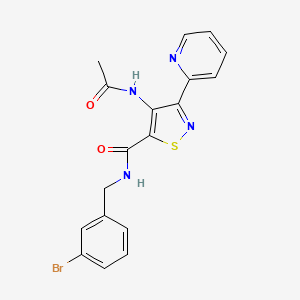
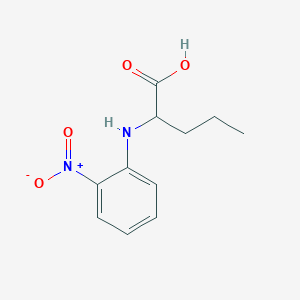

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)
